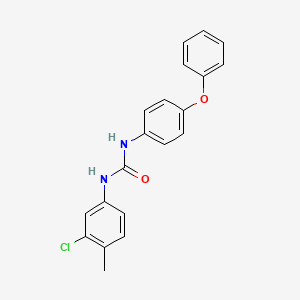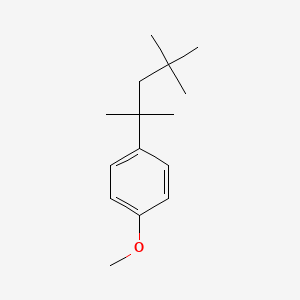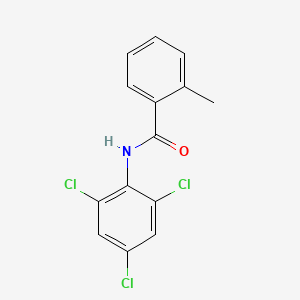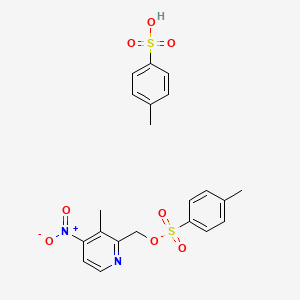
N-(3-Chloro-4-methylphenyl)-N'-(4-phenoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-4-methylphenyl)-N’-(4-phenoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one substituted with a chlorine and a methyl group, and the other with a phenoxy group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)-N’-(4-phenoxyphenyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 4-phenoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of N-(3-Chloro-4-methylphenyl)-N’-(4-phenoxyphenyl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels.
化学反応の分析
Types of Reactions
N-(3-Chloro-4-methylphenyl)-N’-(4-phenoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction may produce amines. Substitution reactions can result in a variety of substituted aromatic compounds.
科学的研究の応用
N-(3-Chloro-4-methylphenyl)-N’-(4-phenoxyphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(3-Chloro-4-methylphenyl)-N’-(4-phenoxyphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use and the specific biological targets.
類似化合物との比較
Similar Compounds
- N-(3-Chlorophenyl)-N’-(4-phenoxyphenyl)urea
- N-(4-Methylphenyl)-N’-(4-phenoxyphenyl)urea
- N-(3-Chloro-4-methylphenyl)-N’-(4-methoxyphenyl)urea
Uniqueness
N-(3-Chloro-4-methylphenyl)-N’-(4-phenoxyphenyl)urea is unique due to the specific combination of substituents on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both a chlorine and a methyl group on one aromatic ring, along with a phenoxy group on the other, distinguishes it from similar compounds and may confer unique properties and applications.
特性
CAS番号 |
853319-11-6 |
|---|---|
分子式 |
C20H17ClN2O2 |
分子量 |
352.8 g/mol |
IUPAC名 |
1-(3-chloro-4-methylphenyl)-3-(4-phenoxyphenyl)urea |
InChI |
InChI=1S/C20H17ClN2O2/c1-14-7-8-16(13-19(14)21)23-20(24)22-15-9-11-18(12-10-15)25-17-5-3-2-4-6-17/h2-13H,1H3,(H2,22,23,24) |
InChIキー |
KFZXMDNWUOXYCL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N,N''-(4-Methyl-1,3-phenylene)bis[N'-methylurea]](/img/structure/B11946363.png)



![4-methyl-1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)piperidine](/img/structure/B11946379.png)




